molecular formula C16H15N3O2S2 B11354816 2-(3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

2-(3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide

Cat. No.: B11354816
M. Wt: 345.4 g/mol
InChI Key: XRUJZFWRWLCLOV-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 3,5-dimethylphenoxyacetic acid, which is then coupled with the thiophen-2-yl-1,2,4-thiadiazole moiety under specific reaction conditions. The coupling reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as tin(II) chloride or iron powder in acidic conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Nitric acid, halogens

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Nitro derivatives, halogenated compounds

Scientific Research Applications

2-(3,5-Dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential in biological assays, particularly in the study of enzyme inhibition and receptor binding.

    Medicine: Preliminary studies suggest that it may have antiviral and anticancer properties, making it a candidate for drug development.

    Industry: In the field of organic electronics, it is investigated for its potential use in organic solar cells and field-effect transistors due to its electronic properties.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole moiety is known to interact with metal ions, which can play a role in its biological activity. Additionally, the compound’s electronic properties allow it to participate in electron transfer processes, which are crucial in its applications in organic electronics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,5-Dimethylphenoxy)-N-[3-(thiophen-2-yl)-1,2,4-thiadiazol-5-yl]acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer both stability and reactivity

Properties

Molecular Formula

C16H15N3O2S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(3-thiophen-2-yl-1,2,4-thiadiazol-5-yl)acetamide

InChI

InChI=1S/C16H15N3O2S2/c1-10-6-11(2)8-12(7-10)21-9-14(20)17-16-18-15(19-23-16)13-4-3-5-22-13/h3-8H,9H2,1-2H3,(H,17,18,19,20)

InChI Key

XRUJZFWRWLCLOV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=NC(=NS2)C3=CC=CS3)C

Origin of Product

United States

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